4-bromobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
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Overview
Description
(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO N-(4-METHOXYPHENYL)CARBAMATE is an organic compound that features a bromophenyl group and a methoxyphenyl group connected through a methylene bridge and an amino carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO N-(4-METHOXYPHENYL)CARBAMATE typically involves the condensation of 4-bromobenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with phosgene or a phosgene equivalent to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO N-(4-METHOXYPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in dry solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, alkoxides; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO N-(4-METHOXYPHENYL)CARBAMATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO N-(4-METHOXYPHENYL)CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO N-(4-METHOXYPHENYL)CARBAMATE is unique due to its specific structural features, such as the presence of both bromophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13BrN2O3 |
---|---|
Molecular Weight |
349.18 g/mol |
IUPAC Name |
[(E)-(4-bromophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H13BrN2O3/c1-20-14-8-6-13(7-9-14)18-15(19)21-17-10-11-2-4-12(16)5-3-11/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
GIXHTZAJGRMGLW-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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